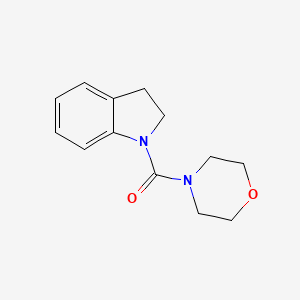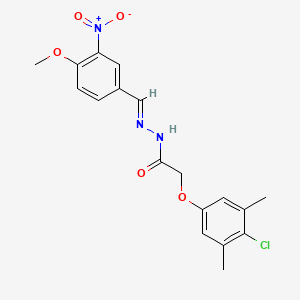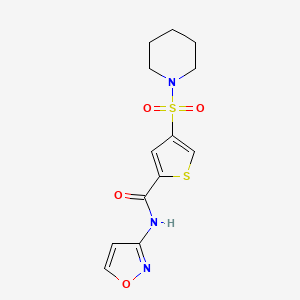
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with basic building blocks and progressing through a series of reactions to achieve the desired molecular structure. For example, Salian et al. (2017) describe the synthesis of a structurally related compound by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide, demonstrating the complexity and precision required in such chemical syntheses (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized using various spectroscopic techniques such as FT-IR, NMR, and LCMS, which provide detailed information about the molecular framework and functional groups present. This structural elucidation is crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Compounds like N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide undergo various chemical reactions, including cyclization, hydrogenation, and coordination with metal ions, leading to new compounds with potentially different biological activities and applications. For instance, Chkirate et al. (2019) studied the formation of coordination complexes with pyrazole-acetamide derivatives, revealing the effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these complexes (Chkirate et al., 2019).
Applications De Recherche Scientifique
Medicinal Chemistry Applications
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide derivatives have been extensively studied for their potential medicinal applications. These compounds have shown promising results in the development of new therapeutic agents. For instance, pyrazoline derivatives, closely related to N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, have been evaluated for their anticancer and antiviral activities. One study reported that such derivatives demonstrated selective inhibition of leukemia cell lines, indicating their potential as anticancer agents. Additionally, a specific derivative was highly active against the Tacaribe TRVL 11 573 virus strain, showcasing its antiviral capabilities (Havrylyuk et al., 2013).
Agricultural Chemistry Applications
In the realm of agricultural chemistry, the chloroacetamides, which share a structural similarity with N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, are utilized as herbicides. These compounds are effective in controlling a variety of annual grasses and broad-leaved weeds. The mechanism of action is believed to involve the inhibition of fatty acid synthesis in target plants, thus preventing their growth (Weisshaar & Böger, 1989). Additionally, studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into their biotransformation and potential effects on non-target organisms (Coleman et al., 2000).
Materials Science Applications
In materials science, pyrazoline derivatives have been investigated for their corrosion inhibition properties. Specifically, they have been studied as potential inhibitors for mild steel in acidic environments, which is crucial for extending the lifespan of metal structures and components. The effectiveness of these compounds as corrosion inhibitors highlights their potential in developing new materials with enhanced durability and resistance to environmental degradation (Lgaz et al., 2018).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-20-11-4-2-9(3-5-11)14-12(17)8-15-7-10(6-13-15)16(18)19/h2-7H,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWPBVMXBBMYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)


![2-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5599339.png)
![2-[(4-iodophenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5599344.png)
![4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5599346.png)

![(1S*,5R*)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)
![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)

![2-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5599405.png)
![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4-phenyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5599414.png)
![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)